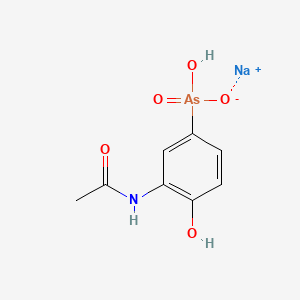
Acetarsol sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetarsol sodium involves the reaction of 4-hydroxyacetanilide with arsenic acid. The reaction typically occurs under acidic conditions, leading to the formation of (3-Acetamido-4-hydroxyphenyl)arsonic acid, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
化学反应分析
Types of Reactions
Acetarsol sodium undergoes several types of chemical reactions, including:
Oxidation: The arsenic atom in this compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form arsine derivatives.
Substitution: The hydroxyl and acetamido groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, including halides and amines, can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Arsine derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
Acetarsol sodium has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its effects on protozoan and helminth infections.
Medicine: Historically used to treat infections such as syphilis, amoebiasis, and trypanosomiasis.
Industry: Utilized in the production of other pharmaceuticals and as a research chemical.
作用机制
The exact mechanism of action of acetarsol sodium is not fully understood. it is believed to bind to protein-containing sulfhydryl groups in the infective microorganism, forming lethal arsenic-sulfur bonds. This binding impairs the function of essential proteins, ultimately leading to the death of the microorganism .
相似化合物的比较
Similar Compounds
Arsthinol: Another arsenical compound with similar antiprotozoal properties.
Melarsoprol: Used to treat trypanosomiasis, it also contains arsenic but has a different structure and mechanism of action.
Carbarsone: An arsenical compound used to treat amoebiasis.
Uniqueness
Acetarsol sodium is unique due to its specific structure, which allows it to form stable arsenic-sulfur bonds with proteins in microorganisms. This property makes it particularly effective against certain protozoan and helminth infections .
属性
CAS 编号 |
5892-48-8 |
|---|---|
分子式 |
C8H9AsNNaO5 |
分子量 |
297.07 g/mol |
IUPAC 名称 |
sodium;(3-acetamido-4-hydroxyphenyl)-hydroxyarsinate |
InChI |
InChI=1S/C8H10AsNO5.Na/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12;/h2-4,12H,1H3,(H,10,11)(H2,13,14,15);/q;+1/p-1 |
InChI 键 |
UYQUMYMLNDDPIP-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)[O-])O.[Na+] |
相关CAS编号 |
97-44-9 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


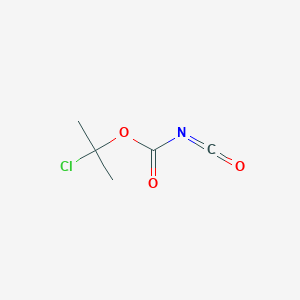
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)

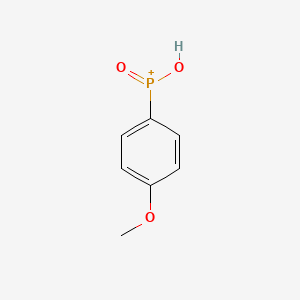
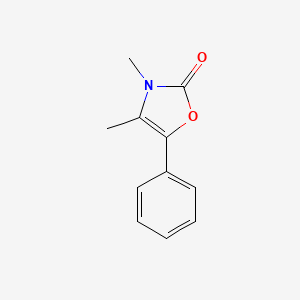


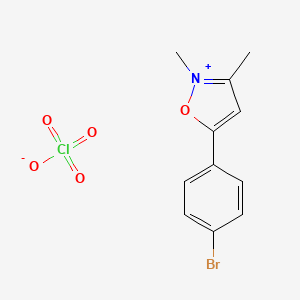
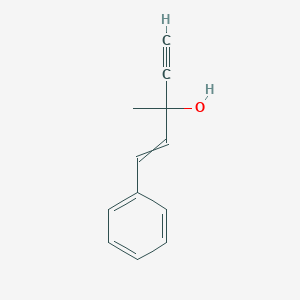
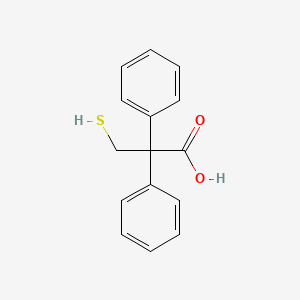
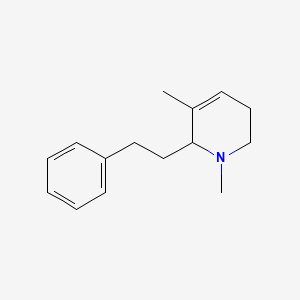
![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)


